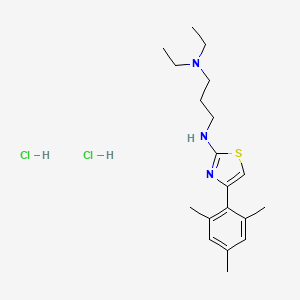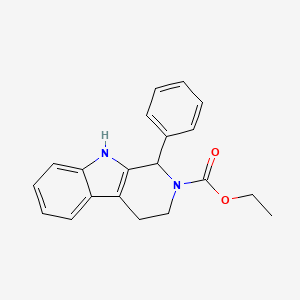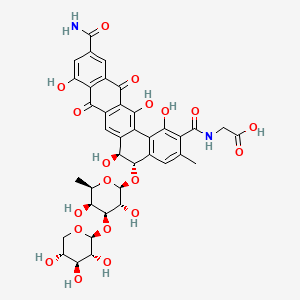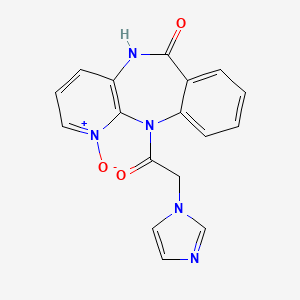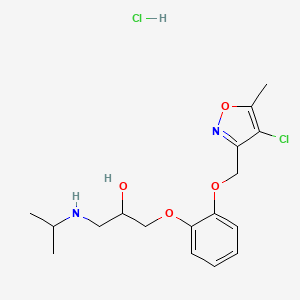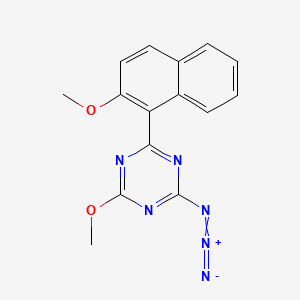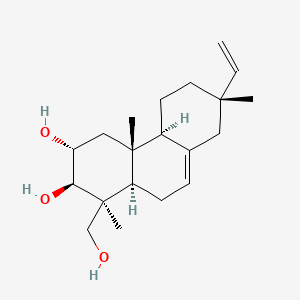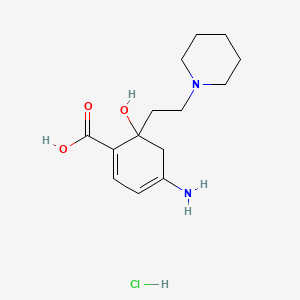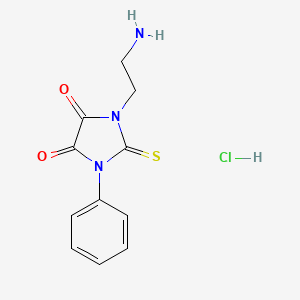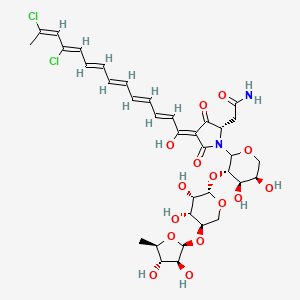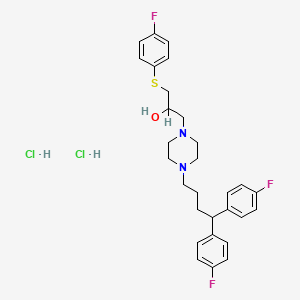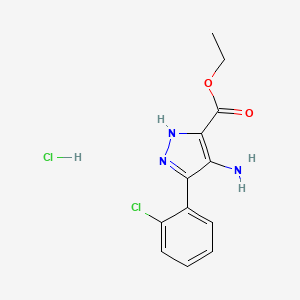
Desmethyl formetanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desmethyl formetanate is a chemical compound that belongs to the class of formamidine acaricides and carbamate insecticides. It is a derivative of formetanate, which is widely used in agricultural practices to control pests. This compound is known for its potent insecticidal properties and is used in various formulations to protect crops from insect damage.
Méthodes De Préparation
The synthesis of desmethyl formetanate involves several steps, starting from the precursor formetanate. The synthetic route typically includes the demethylation of formetanate under specific reaction conditions. Industrial production methods often involve the use of catalysts and controlled environments to ensure high yield and purity of the final product. Detailed information on the exact reaction conditions and industrial methods is limited in publicly available literature.
Analyse Des Réactions Chimiques
Desmethyl formetanate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
Desmethyl formetanate has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and mechanisms of formamidine and carbamate insecticides.
Medicine: While not directly used in medicine, studies on this compound contribute to the broader understanding of insecticide toxicity and safety.
Industry: It is used in the development of new insecticidal formulations and in the study of pesticide residues in agricultural products.
Mécanisme D'action
Desmethyl formetanate exerts its insecticidal effects by interfering with the nervous system of insects. It acts by permitting constant impulse transmission at synapses, leading to convulsions and eventual death of the insect. The molecular targets include acetylcholinesterase enzymes, which are crucial for the proper functioning of the nervous system. By inhibiting these enzymes, this compound disrupts nerve signal transmission, causing paralysis and death in insects .
Comparaison Avec Des Composés Similaires
Desmethyl formetanate is similar to other formamidine acaricides and carbamate insecticides, such as:
Formetanate: The parent compound, which has a similar mechanism of action but includes an additional methyl group.
Carbaryl: Another carbamate insecticide with a similar mode of action but different chemical structure.
Amitraz: A formamidine acaricide with similar insecticidal properties but different applications.
This compound is unique in its specific structural modifications, which may result in different reactivity and environmental behavior compared to its analogs .
Propriétés
Numéro CAS |
25636-15-1 |
|---|---|
Formule moléculaire |
C10H13N3O2 |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
[3-(methyliminomethylamino)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C10H13N3O2/c1-11-7-13-8-4-3-5-9(6-8)15-10(14)12-2/h3-7H,1-2H3,(H,11,13)(H,12,14) |
Clé InChI |
RSSOGDRSJPAJOI-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)OC1=CC=CC(=C1)NC=NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


